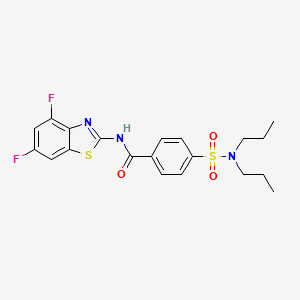

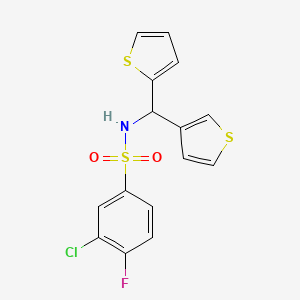

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, also known as DB772, is a compound that has been extensively studied for its potential use in cancer treatment. DB772 is a sulfonamide-based compound that belongs to the class of benzothiazole derivatives. This compound has shown promising results in preclinical studies, and its mechanism of action is currently under investigation.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study by Padalkar et al. (2014) explores the synthesis of novel benzothiazole derivatives, including compounds structurally similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide. These derivatives demonstrated broad-spectrum antimicrobial activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents Padalkar, V., Gupta, V. D., Phatangare, K., Patil, V., Umape, P. G., & Sekar, N. (2014). Synthesis of novel dipodal-benzimidazole, benzoxazole and benzothiazole from cyanuric chloride: Structural, photophysical and antimicrobial studies. Journal of Saudi Chemical Society, 18, 262-268.

Advanced Materials Development

Yokozawa et al. (2002) presented a methodology for synthesizing well-defined aramides, including block copolymers containing aramide with low polydispersity. This research showcases the utility of benzamide derivatives in developing advanced polymeric materials with potential applications in various industrial and technological fields Yokozawa, T., Ogawa, M., Sekino, A., Sugi, R., & Yokoyama, A. (2002). Chain-growth polycondensation for well-defined aramide. Synthesis of unprecedented block copolymer containing aramide with low polydispersity. Journal of the American Chemical Society, 124(51), 15158-15159.

Antimicrobial Screening

Jagtap et al. (2010) focused on synthesizing fluoro-substituted sulphonamide benzothiazole compounds for antimicrobial screening. The study highlights the significance of fluorine atoms in benzothiazole derivatives for enhancing antimicrobial activity, potentially leading to new therapeutic agents Jagtap, V., Jaychandran, E., Sreenivasa, G., & Sathe, B. (2010). Synthesis Of Some Fluoro Substituted Sulphonamide Benzothiazole Comprising Thiazole For Anti-Microbial Screening. International Journal of Pharma and Bio Sciences, 1.

Green Chemistry Applications

Horishny and Matiychuk (2020) developed a green synthesis approach for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, demonstrating the potential of benzothiazole derivatives in sustainable chemical synthesis practices. This approach conforms to green chemistry principles, offering nearly quantitative yields Horishny, V., & Matiychuk, V. (2020). Reaction of Carboxylic Acid Hydrazides with 2,2′-(Carbonothioyldisulfanediyl)diacetic acid in Water as a “Green” Synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides. Russian Journal of Organic Chemistry, 56, 2240-2243.

Propiedades

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O3S2/c1-3-9-25(10-4-2)30(27,28)15-7-5-13(6-8-15)19(26)24-20-23-18-16(22)11-14(21)12-17(18)29-20/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCUTAGYVNQCFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-2-carboxamide](/img/structure/B2408245.png)

![4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2408247.png)

![(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2408250.png)

![1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2408252.png)

![4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B2408254.png)

![2,5-dichloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2408259.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2408263.png)